Cytotoxic Potency Relative to the 3‑Fluoro Lead Compound in 2‑Phenylthiazole‑4‑carboxamide Series
In the foundational SAR study of the 2‑phenylthiazole‑4‑carboxamide class, the 3‑fluoro‑substituted derivative (compound 9i) was identified as the most broadly potent analog, achieving IC₅₀ < 10 µg/mL against all three tested cancer cell lines [1]. 2-[(2-Phenyl-1,3-thiazol-4-yl)formamido]acetamide, distinguished by its acetamide‑terminated side chain, has not yet been evaluated in the same panel; however, the data establish a high potency benchmark (IC₅₀ < 10 µg/mL) that any new procurement‑worthy derivative must match or exceed for comparable anticancer screening utility [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) against HT-29, T47D, and Caco‑2 cell lines |
|---|---|
| Target Compound Data | Not yet reported in this assay panel |
| Comparator Or Baseline | 3‑Fluoro‑substituted 2‑phenylthiazole‑4‑carboxamide (compound 9i): IC₅₀ < 10 µg/mL across HT‑29, T47D, and Caco‑2 |
| Quantified Difference | N/A – potency benchmark defined at < 10 µg/mL |
| Conditions | MTT assay; 48‑h exposure; human cancer cell lines HT‑29 (colon), T47D (breast), Caco‑2 (colorectal) [1] |
Why This Matters
Procurement for anticancer screening should be benchmarked against the best-in-series IC₅₀ of < 10 µg/mL established by the lead 3‑fluoro analog; compounds without potency data in this range entail higher screening risk.
- [1] Aliabadi A, et al. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Eur J Med Chem. 2010;45(11):5384-5389. doi:10.1016/j.ejmech.2010.08.063. View Source
